molecular formula C17H22N4O3 B159607 Pirsidomina CAS No. 132722-74-8

Pirsidomina

Cat. No.: B159607
CAS No.: 132722-74-8
M. Wt: 330.4 g/mol
InChI Key: TXPUBJSOHAMNEI-BETUJISGSA-N
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Description

Pirsidomine is a sydnonimine compound known for its role as a nitric oxide donor. It is primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly angina pectoris. As a prodrug, pirsidomine is metabolized in vivo to release nitric oxide, which has various physiological effects, including vasodilation and reduction of myocardial oxygen demand .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pirsidomine typically involves the reaction of a sydnonimine precursor with appropriate reagents to introduce the desired functional groups. One common synthetic route includes the following steps:

    Formation of Sydnonimine Precursor: The initial step involves the synthesis of a sydnonimine precursor through the reaction of a nitroso compound with a hydrazine derivative.

    Functional Group Introduction: The precursor is then reacted with specific reagents to introduce functional groups that enhance its pharmacological properties. This step often involves the use of organic solvents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of pirsidomine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations include the selection of cost-effective reagents, efficient reaction conditions, and robust purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Pirsidomine undergoes several types of chemical reactions, including:

    Oxidation: Pirsidomine can be oxidized to form various metabolites, with nitric oxide being one of the primary products.

    Reduction: Under certain conditions, pirsidomine can be reduced to form different derivatives, which may have distinct pharmacological properties.

    Substitution: Pirsidomine can participate in substitution reactions where functional groups are replaced by other groups, potentially altering its activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often in the presence of catalysts like palladium or platinum.

Major Products

The major products formed from these reactions include nitric oxide, various oxidized metabolites, and substituted derivatives with potential therapeutic applications.

Scientific Research Applications

Pirsidomine has been extensively studied for its applications in various fields:

Mechanism of Action

Pirsidomine exerts its effects primarily through the release of nitric oxide, a potent vasodilator. The mechanism involves the following steps:

Comparison with Similar Compounds

Pirsidomine is compared with other nitric oxide donors and sydnonimine compounds, such as:

    Molsidomine: Similar to pirsidomine, molsidomine is a sydnonimine compound that releases nitric oxide. pirsidomine is noted for its longer duration of action and reduced tolerance development.

    Isosorbide Dinitrate: This compound is another nitric oxide donor used in the treatment of angina. Unlike pirsidomine, it is associated with the development of tolerance with prolonged use.

    Nitroglycerin: A well-known nitric oxide donor, nitroglycerin is used for acute relief of angina. Pirsidomine offers a more sustained release of nitric oxide, making it suitable for chronic management.

Conclusion

Pirsidomine is a promising compound with significant potential in the treatment of cardiovascular diseases. Its unique properties as a nitric oxide donor, combined with its favorable pharmacokinetic profile, make it a valuable addition to the arsenal of therapeutic agents targeting nitric oxide pathways. Ongoing research continues to explore its full potential and applications in various scientific fields.

Properties

CAS No.

132722-74-8

Molecular Formula

C17H22N4O3

Molecular Weight

330.4 g/mol

IUPAC Name

(1E)-N-[3-[(2R,6S)-2,6-dimethylpiperidin-1-yl]oxadiazol-3-ium-5-yl]-4-methoxybenzenecarboximidate

InChI

InChI=1S/C17H22N4O3/c1-12-5-4-6-13(2)21(12)20-11-16(24-19-20)18-17(22)14-7-9-15(23-3)10-8-14/h7-13H,4-6H2,1-3H3/t12-,13+

InChI Key

TXPUBJSOHAMNEI-BETUJISGSA-N

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1[N+]2=NOC(=C2)/N=C(\C3=CC=C(C=C3)OC)/[O-])C

SMILES

CC1CCCC(N1[N+]2=NOC(=C2)N=C(C3=CC=C(C=C3)OC)[O-])C

Canonical SMILES

CC1CCCC(N1[N+]2=NOC(=C2)N=C(C3=CC=C(C=C3)OC)[O-])C

132722-74-8

Synonyms

3-(cis-2,6-dimethylpiperidino)-N-(4-methoxybenzoyl)sidnonimine
CAS 936
CAS-936
N-(p-anisoyl)-3-(2,6-dimethylpiperidino)sydnonimine
pirsidomine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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